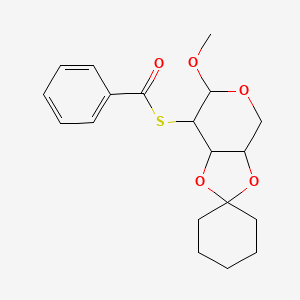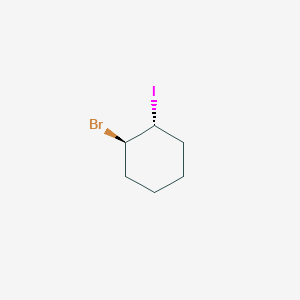
(1R,2R)-1-Bromo-2-iodocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Bromo-2-iodocyclohexane is a chiral organohalide compound with the molecular formula C6H10BrI. This compound is characterized by the presence of both bromine and iodine atoms attached to a cyclohexane ring, making it an interesting subject for stereochemical and synthetic studies. The (1R,2R) notation indicates the specific spatial arrangement of the substituents, which is crucial for its reactivity and interaction with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Bromo-2-iodocyclohexane typically involves the halogenation of cyclohexane derivatives. One common method is the bromination of 2-iodocyclohexanol, which can be achieved using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the (1R,2R) isomer.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow processes. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Bromo-2-iodocyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield 1-hydroxy-2-iodocyclohexane, while elimination reactions can produce cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Bromo-2-iodocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a stereochemical probe in mechanistic studies.
Biology: The compound can be used to study the effects of halogenated cyclohexanes on biological systems, including their interaction with enzymes and receptors.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific stereochemical properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Bromo-2-iodocyclohexane involves its interaction with various molecular targets, depending on the context of its use. In substitution reactions, the compound acts as an electrophile, with the bromine or iodine atoms being replaced by nucleophiles. In biological systems, the compound’s halogen atoms may interact with specific amino acid residues in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1-Bromo-2-iodocyclohexane: The enantiomer of (1R,2R)-1-Bromo-2-iodocyclohexane, with opposite spatial arrangement of substituents.
1-Bromo-2-chlorocyclohexane: Similar structure but with a chlorine atom instead of iodine.
1-Iodo-2-fluorocyclohexane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both bromine and iodine atoms. This combination of features makes it particularly useful for studying stereochemical effects and for applications requiring precise control over molecular interactions.
Eigenschaften
CAS-Nummer |
34701-03-6 |
|---|---|
Molekularformel |
C6H10BrI |
Molekulargewicht |
288.95 g/mol |
IUPAC-Name |
(1R,2R)-1-bromo-2-iodocyclohexane |
InChI |
InChI=1S/C6H10BrI/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
SNRLGKOMTQODJG-PHDIDXHHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)Br)I |
Kanonische SMILES |
C1CCC(C(C1)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
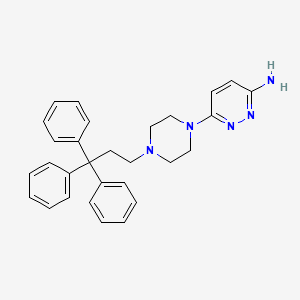
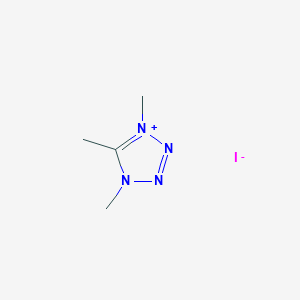
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
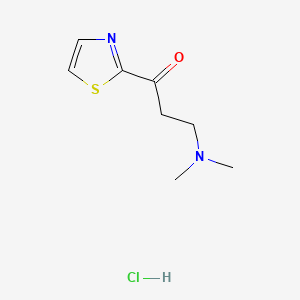
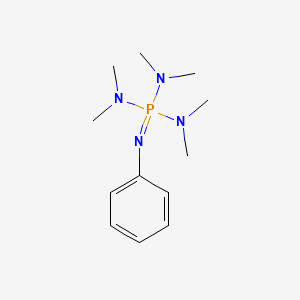
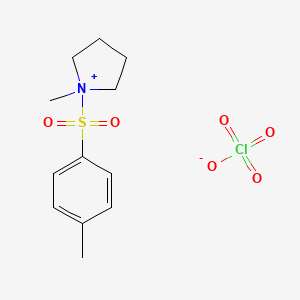
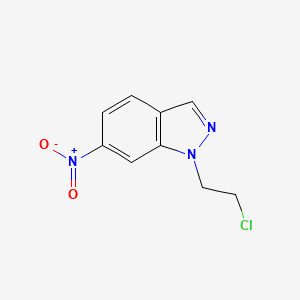
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
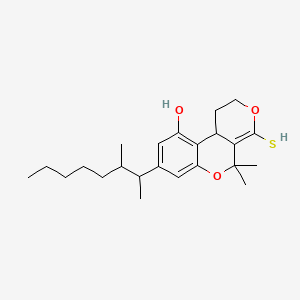
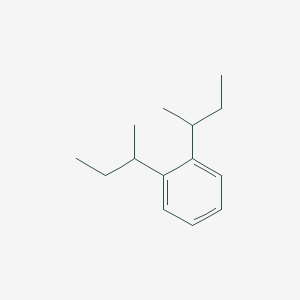
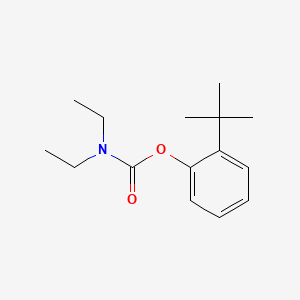
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
